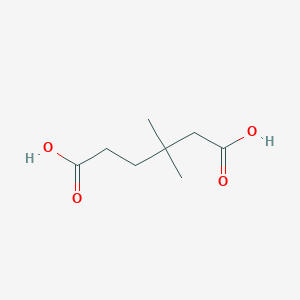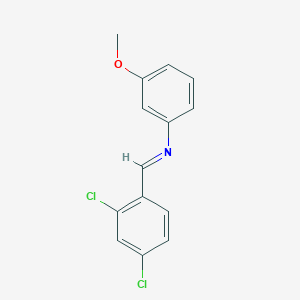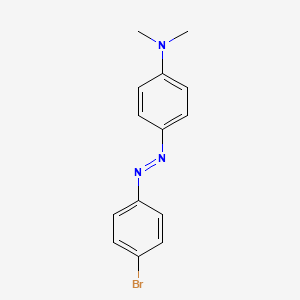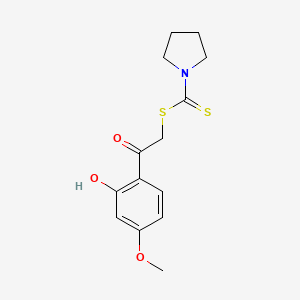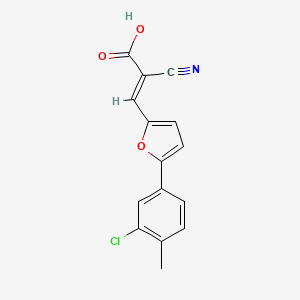
N-decyl-2,4,6-trinitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-decyl-2,4,6-trinitroaniline is an organic compound with the molecular formula C16H24N4O6 It is a derivative of 2,4,6-trinitroaniline, where a decyl group is attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-decyl-2,4,6-trinitroaniline typically involves the nitration of aniline followed by the introduction of a decyl group. The process can be summarized as follows:
Nitration of Aniline: Aniline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 2,4,6-trinitroaniline.
Alkylation: The 2,4,6-trinitroaniline is then reacted with decyl bromide in the presence of a base such as potassium carbonate to introduce the decyl group, forming this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions: N-decyl-2,4,6-trinitroaniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products:
Reduction: N-decyl-2,4,6-triaminoaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-decyl-2,4,6-trinitroaniline has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-decyl-2,4,6-trinitroaniline involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The decyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes.
Comparación Con Compuestos Similares
2,4,6-Trinitroaniline: The parent compound without the decyl group.
N-phenyl-2,4,6-trinitroaniline: A similar compound with a phenyl group instead of a decyl group.
N-isopropyl-2,4,6-trinitroaniline: A similar compound with an isopropyl group.
Uniqueness: N-decyl-2,4,6-trinitroaniline is unique due to the presence of the long decyl chain, which imparts distinct physical and chemical properties. This makes it more lipophilic compared to its analogs, potentially enhancing its interactions with lipid membranes and biological systems.
Propiedades
Número CAS |
91472-53-6 |
|---|---|
Fórmula molecular |
C16H24N4O6 |
Peso molecular |
368.38 g/mol |
Nombre IUPAC |
N-decyl-2,4,6-trinitroaniline |
InChI |
InChI=1S/C16H24N4O6/c1-2-3-4-5-6-7-8-9-10-17-16-14(19(23)24)11-13(18(21)22)12-15(16)20(25)26/h11-12,17H,2-10H2,1H3 |
Clave InChI |
OQPZHAYCNCHNGH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCNC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Diethylamino)methyl]-3,6-dimethylphenol](/img/structure/B11946929.png)
